molecular formula C9H8ClF3N2O2 B8151359 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151359
M. Wt: 268.62 g/mol
InChI Key: KQCOEHWYYOTOJV-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a substituted nicotinamide derivative characterized by a pyridine ring with a trifluoromethyl (-CF₃) group at position 6, a chlorine atom at position 2, and an N-methoxy-N-methylamide functional group.

Properties

IUPAC Name

2-chloro-N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O2/c1-15(17-2)8(16)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCOEHWYYOTOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-6-(trifluoromethyl)nicotinic Acid

The synthesis begins with 2-chloro-6-(trifluoromethyl)nicotinic acid , a critical intermediate. Two routes are reported:

  • Route 1 (Palladium-catalyzed carbonylation) :
    2-Chloro-6-(trifluoromethyl)pyridine is subjected to carbon monoxide in methanol with Pd(OAc)₂ and dppf as catalysts, yielding the methyl ester. Subsequent hydrolysis produces the carboxylic acid.
    Reaction conditions :

    • Pd(OAc)₂ (5 mol%), dppf (10 mol%), CO (40 psi), MeOH, 60°C, 22 h.

    • Yield: ~80% (ester), >90% (hydrolysis).

  • Route 2 (Oxidation of aldehyde intermediates) :
    2-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS 944900-06-5) is oxidized using KMnO₄ or CrO₃ to the carboxylic acid.

Conversion to Weinreb Amide

The carboxylic acid is converted to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and coupling agents:

  • Method A (TBTU-mediated coupling) :

    • Reagents: TBTU (2 eq), DIPEA (3 eq), DMF, 0°C to RT, 12 h.

    • Yield: 85–90%.

  • Method B (PPh₃/I₂ system) :

    • Reagents: PPh₃ (1.2 eq), I₂ (1.2 eq), NMM (3 eq), THF, RT, 2 h.

    • Yield: 78–82%.

Key data :

MethodCoupling AgentSolventYield
ATBTUDMF90%
BPPh₃/I₂THF80%

Alternative Routes via Direct Functionalization

Trifluoromethylation of Chloropyridine Derivatives

A patent (CN103951616A) describes trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) under cesium fluoride catalysis:

  • Substrate : 2-Chloronicotinic acid methyl ester.

  • Conditions : CsF (0.2 eq), TMSCF₃ (2 eq), toluene, RT, 24 h.

  • Yield : 70%.

One-Pot Amidation and Chlorination

A modified approach combines chlorination and amidation in a single pot:

  • Chlorination : 6-Trifluoromethylnicotinic acid treated with PCl₅ in DCM.

  • Amidation : In situ reaction with N,O-dimethylhydroxylamine using EDCI/HOBt.

  • Yield : 75% overall.

Optimization and Challenges

Regioselectivity in Chlorination

Chlorination at the 2-position is favored due to the electron-withdrawing effect of the trifluoromethyl group. However, competing 4-chloro byproducts (<5%) are observed, requiring purification via column chromatography.

Stability of the Weinreb Amide

The N-methoxy-N-methyl group is prone to hydrolysis under acidic conditions. Storage at −20°C in anhydrous DMF is recommended.

Scalability Issues

Large-scale reactions (>100 g) using Pd catalysts face challenges in catalyst recovery and cost. Non-metallic methods (e.g., PPh₃/I₂) are preferred for industrial applications.

Characterization and Quality Control

  • HPLC Purity : ≥98% (C18 column, MeCN/H₂O gradient).

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.32 (d, J = 8 Hz, 1H), 4.04 (s, 3H, OCH₃), 3.21 (s, 3H, NCH₃).

  • MS (ESI) : m/z 268.62 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Chloro Displacement)

The chloro group at the 2-position of the pyridine ring undergoes nucleophilic substitution under basic conditions. This is a critical step for generating derivatives with varied biological activities.

Example Reactions:

  • Amination : Reacting with aryl or alkyl amines in the presence of potassium tert-butoxide (KOtBu) in DMF at 80–85°C for 18 hours yields substituted nicotinamides (e.g., 6-(3-aminophenoxy)-N-methylnicotinamide) .

  • Phenoxy Substitution : Treatment with phenols (e.g., 3-hydroxyphenol) in DMF under reflux conditions (75–80°C) for 20–24 hours forms aryl ether derivatives (e.g., 3-hydroxyphenyl nicotinate) .

Table 1: Reaction Conditions for Chloro Substitution

Reaction TypeReagents/ConditionsProduct ExampleYield (%)Source
AminationKOtBu, DMF, 80–85°C, 18 h6-(3-Aminophenoxy)nicotinamide52–87
Phenoxy SubstitutionK2CO3, DMF, 75–80°C, 20–24 h3-Hydroxyphenyl nicotinate87

Amide Functionalization

The N-methoxy-N-methylamide group participates in coupling and hydrolysis reactions, enabling further diversification.

Key Transformations:

  • Hydrolysis : Acidic or basic hydrolysis converts the amide to a carboxylic acid, though the N-methoxy-N-methyl group may require harsh conditions (e.g., HCl in 1,4-dioxane at 120°C) .

  • Coupling Reactions : The amide can serve as a leaving group in cross-couplings. For example, EDCI/HOBT-mediated coupling with amines generates secondary amides (e.g., antimycobacterial quinolones) .

Table 2: Amide Reactivity in Target Compound

Reaction TypeConditionsApplicationSource
HydrolysisHCl, 1,4-dioxane, 120°C, 16 hCarboxylic acid intermediates
EDCI/HOBT CouplingEDCI, HOBT, DIEA, rt, 10 hAntitubercular agents (e.g., 6d13)

Cross-Coupling Reactions

The chloro group facilitates palladium-catalyzed cross-couplings, enabling aryl or heteroaryl introductions.

  • Suzuki Coupling : Reaction with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4, Na2CO3, DMF/H2O) yields biaryl derivatives .

  • Buchwald-Hartwig Amination : Coupling with amines (e.g., 4-aminophenol) forms C-N bonds, as seen in the synthesis of kinase inhibitors like sorafenib .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with trifluoromethyl groups, similar to 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, exhibit significant anticancer properties. For instance, the inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in various cancers, has been a focus of research. Compounds structurally related to this nicotinamide derivative have shown effectiveness as BCAT1/2 inhibitors, suggesting potential therapeutic uses in cancer treatment .

Structure-Activity Relationship (SAR) Studies
The structure of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide allows for modifications that can enhance its biological activity. SAR studies have demonstrated that substituents at specific positions can significantly alter the potency and selectivity of the compound against cancer cell lines. For example, the introduction of electron-withdrawing groups has been shown to improve binding affinity to target enzymes .

Pharmacological Research

Ligand-Receptor Interactions
The compound's ability to interact with specific receptors makes it a valuable candidate for pharmacological studies. Research has identified how modifications in the chemical structure influence ligand-receptor binding affinities, which is crucial for drug design. The presence of the trifluoromethyl group enhances lipophilicity and can affect the pharmacokinetic properties of the compound .

Case Study: Inhibition of Glutamate Response
In studies assessing the compound's effects on glutamate receptor responses, variations in its structure resulted in differing levels of inhibition. Such findings underline the importance of chemical modifications in developing new therapeutic agents targeting neurological disorders .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Target EnzymeNotes
Compound A0.5BCAT1High potency
Compound B1.2BCAT2Moderate potency
2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamideTBDTBDPotential candidate

Table 2: Structural Modifications and Their Effects

ModificationBinding Affinity (nM)Biological Activity
Trifluoromethyl Group50Increased potency
Methoxy Substitution100Moderate activity
Chlorine Atom AdditionTBDTBD

Mechanism of Action

The mechanism of action of 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors. The methoxy and methyl groups can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-6-(trifluoromethyl)nicotinamide (CAS 386704-05-8)
  • Structure : Retains the 2-chloro and 6-trifluoromethyl groups but lacks the N-methoxy-N-methyl substitution.
  • Properties : Molecular weight 230.6 g/mol (C₇H₄ClF₃N₂O), 97% purity .
  • Applications : Used as an intermediate in agrochemical synthesis.
2-Chloro-6-(trifluoromethyl)nicotinonitrile (CAS 386704-06-9)
  • Structure : Replaces the amide group with a nitrile (-CN) at position 3.
  • Properties : Molecular weight 212.6 g/mol (C₇H₂ClF₃N₂).
  • Safety : Requires stringent handling due to nitrile toxicity .
6-Chloro-2-(trifluoromethyl)nicotinic Acid (CAS 261635-83-0)
  • Structure : Carboxylic acid (-COOH) at position 3 instead of an amide.
  • Similarity : 0.78 structural similarity to the target compound .
  • Reactivity : Enhanced acidity (pKa ~2.5) due to the trifluoromethyl group.

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Functional Group Molecular Weight (g/mol) Key Properties
Target Compound 2-Cl, 6-CF₃ N-methoxy-N-methylamide 280.7 (C₉H₉ClF₃N₂O₂) High lipophilicity (logP ~2.8)
2-Chloro-6-(trifluoromethyl)nicotinamide 2-Cl, 6-CF₃ Amide (-CONH₂) 230.6 Moderate water solubility (~50 mg/L)
Pyridalyl (CAS 179101-81-6) 2,6-diCl, 4-(3,3-diCl-allyloxy) Ether linkages 491.12 Persistent organic pollutant (POP)

Key Observations :

  • Lipophilicity : The N-methoxy-N-methyl group in the target compound increases hydrophobicity compared to the simpler amide analog (logP difference ~0.5).
  • Reactivity : The nitrile derivative (CAS 386704-06-9) is more reactive in nucleophilic additions but poses higher toxicity risks .
  • Acid-Base Behavior : Carboxylic acid derivatives (e.g., 6-Chloro-2-CF₃-nicotinic acid) exhibit pH-dependent solubility, unlike the neutral amides .

Biological Activity

The compound 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and biological activity in various contexts.

Chemical Structure and Properties

2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide features a unique trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds. The presence of the chloro and methoxy groups further modifies its biological interactions and solubility characteristics.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group is particularly noted for its role in enhancing the potency of drugs against various targets.

Antimicrobial Activity

A study highlighted the potential of related nicotinamide derivatives in exhibiting antimicrobial activity. For instance, derivatives with similar structures showed significant inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) ranging from 1.2 to 3 μg/mL . This suggests that 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide may also possess similar properties, warranting further investigation.

Pharmacological Applications

The compound has been explored for various therapeutic applications:

  • Pain Management : It has been suggested that nicotinamide derivatives can modulate pain pathways, potentially offering relief from conditions such as migraine and neuropathic pain .
  • Anticancer Potential : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, some derivatives showed IC50 values significantly lower than those of established chemotherapeutics like Tamoxifen .

In Vitro Studies

In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in cancer progression. For instance, a series of nicotinamide analogs were shown to effectively inhibit estrogen receptor activity in breast cancer cell lines . These findings suggest that 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide may also exhibit similar anticancer activity.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against Mycobacterium tuberculosis; MIC values suggest efficacy .
Pain ManagementPossible modulation of pain pathways; further research needed .
AnticancerCytotoxic effects observed in breast cancer models; lower IC50 compared to standard treatments .
Safety ProfileIn vivo studies indicate low toxicity; effective tumor inhibition without significant side effects .

Q & A

Q. What synthetic routes are recommended for 2-Chloro-N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, the chloro group at position 2 can be introduced via chlorination of a precursor pyridine derivative, followed by N-methoxy-N-methyl amidation. Key considerations include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
  • Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Use of coupling agents like EDCI or HOBt for amide bond formation improves yields .
    Optimization can be guided by monitoring intermediates via TLC or HPLC. Typical yields for analogous compounds range from 75% to 86% under controlled conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be prioritized?

  • Methodological Answer :
  • IR Spectroscopy : Identify the amide carbonyl stretch (~1650–1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) from the trifluoromethyl group .
  • NMR Spectroscopy :
  • ¹H NMR : Focus on the N-methoxy singlet (~3.3 ppm) and N-methyl protons (~3.0 ppm). Coupling patterns in the pyridine ring (e.g., aromatic protons) reveal substitution positions .
  • ¹³C NMR : The trifluoromethyl carbon appears as a quartet (δ ~120–125 ppm due to ¹JCF coupling) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, enhancing susceptibility to nucleophilic attack at the chloro-substituted position. However, it also decreases solubility in aqueous media. Strategies to mitigate solubility issues include:
  • Using co-solvents (e.g., DMSO/water mixtures).
  • Introducing hydrophilic auxiliaries during derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data arising from the dynamic effects of the trifluoromethyl and chloro substituents?

  • Methodological Answer : Dynamic NMR (DNMR) or variable-temperature studies can clarify conformational exchange caused by steric or electronic effects. For example:
  • VT-NMR : Cooling the sample to –40°C slows rotation around the pyridine C-Cl bond, resolving splitting patterns .
  • DFT Calculations : Predict chemical shifts and coupling constants to assign ambiguous signals (e.g., dihedral angles influencing ³JHH values) .

Q. What strategies are employed to study the compound’s potential as a kinase inhibitor, including in silico docking versus in vitro assays?

  • Methodological Answer :
  • In Silico Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonding with the amide group and hydrophobic interactions with the trifluoromethyl moiety .
  • In Vitro Assays :
  • Kinase Inhibition : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™).
  • Selectivity Profiling : Test against a panel of kinases (e.g., EGFR, VEGFR) to identify off-target effects .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring, and how can protecting groups mitigate these issues?

  • Methodological Answer : Regioselectivity is complicated by competing reactivity at positions 2, 4, and 6. Strategies include:
  • Protecting Groups : Temporarily block the trifluoromethyl group with silyl ethers or esters to direct substitution to the chloro position .
  • Directed Ortho-Metalation : Use lithiation reagents (e.g., LDA) to deprotonate specific positions, followed by electrophilic quenching .

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